An In-depth Technical Guide to the Basic Properties of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Basic Properties of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
This guide provides a detailed exploration of the fundamental basic properties of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the structural rationale behind the compound's physicochemical behavior and provides actionable protocols for its characterization.
Introduction and Strategic Importance
tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate (CAS No: 886767-25-5) is a sophisticated heterocyclic intermediate widely employed in the synthesis of biologically active molecules.[1] Its structure is notable for three key features: a piperazine core, which imparts basicity and opportunities for diverse chemical modifications; a chiral center at the 3-position, making it a valuable precursor for stereospecific drug candidates; and a tert-butoxycarbonyl (Boc) protecting group, which enables selective functionalization. This compound frequently serves as a crucial intermediate in the development of therapeutics targeting the central nervous system.[2]
A thorough understanding of its basic properties, particularly its pKa, is not merely an academic exercise. It is a cornerstone of rational drug design, directly influencing critical parameters such as aqueous solubility, membrane permeability, oral bioavailability, and the potential for off-target interactions. This guide will dissect the interplay of its structural components to provide a predictive and practical understanding of its behavior.
Molecular Structure and Physicochemical Profile
The molecule's functionality is a direct consequence of its architecture. The piperazine ring contains two nitrogen atoms, but their chemical environments—and therefore their basicity—are dramatically different.
-
N1 Nitrogen: This nitrogen is covalently bonded to a tert-butoxycarbonyl (Boc) group. The carbonyl moiety's strong electron-withdrawing nature delocalizes the nitrogen's lone pair of electrons, rendering it essentially non-basic and sp² hybridized.[3][4] This strategic "protection" allows the second nitrogen to be addressed selectively.
-
N4 Nitrogen: This is a secondary amine and represents the primary basic center of the molecule. Its lone pair of electrons is available for protonation, defining the compound's characteristic basicity.
-
4-Fluorophenyl Group: Attached at the chiral C3 position, this aromatic ring exerts a mild inductive electron-withdrawing effect, which subtly modulates the basicity of the distal N4 nitrogen.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound. Note that while experimental values for this specific derivative are not widely published, reliable predictions can be made based on its constituent parts and related structures.
| Property | Value / Description | Source / Rationale |
| CAS Number | 886767-25-5 | [1] |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | [1] |
| Molecular Weight | 280.34 g/mol | Calculated from formula |
| Appearance | Typically a solid at room temperature. | Based on similar Boc-piperazines.[5] |
| Predicted pKa | ~8.0 - 8.5 | Based on N-Boc-piperazine (pKa ~8.45) with slight reduction due to the fluorophenyl group.[6] |
| Predicted LogP | ~2.5 - 3.2 | Calculated for similar structures.[7] |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMSO. Limited solubility in water, which increases significantly upon protonation in acidic media. | [8][9][10] |
Dissecting Basicity: The Role of pKa
Basicity, quantified by the pKa of the conjugate acid, is arguably the most critical physicochemical parameter for a piperazine-containing molecule in a drug development context. It dictates the degree of ionization at physiological pH (typically 7.4), which in turn governs:
-
Aqueous Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base.
-
Receptor Binding: Many drug targets feature anionic residues (e.g., aspartate, glutamate) in their binding pockets. A positively charged ligand can form crucial ionic interactions, enhancing affinity and selectivity.[11]
-
Pharmacokinetics: The charge state affects absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane passage and interaction with transporters.
For unsubstituted piperazine, two pKa values are observed, typically around 9.7 and 5.3, corresponding to the two nitrogen atoms.[12][13][14] However, in tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, the Boc group at N1 effectively eliminates the basicity at that position. Therefore, only the pKa of the N4 nitrogen is relevant under physiological conditions. The predicted pKa of ~8.0-8.5 indicates that at a physiological pH of 7.4, a substantial portion of the molecules will exist in their protonated, positively charged form.
Structure-Basicity Relationship Diagram
The following diagram illustrates how the different molecular components collectively determine the compound's basic properties.
Caption: Influence of functional groups on the basicity of the target molecule.
Experimental Workflow: pKa Determination by Potentiometric Titration
To move from prediction to empirical data, potentiometric titration is the gold-standard method for pKa determination.[15] This protocol is designed to be a self-validating system by including a calibration and a control run.
Principle
A solution of the compound's free base is titrated with a strong acid of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms are equal, corresponding to the midpoint of the titration curve's buffer region.
Materials and Reagents
-
tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Methanol or a suitable co-solvent if solubility is low
-
Piperazine (for system validation)
-
Potassium Hydrogen Phthalate (KHP) (for titrant standardization)
-
pH 4.00, 7.00, and 10.00 buffer solutions
Instrumentation
-
Automatic titrator or a manual burette (Class A)
-
Calibrated pH meter with a combination glass electrode
-
Stir plate and magnetic stir bar
-
Analytical balance
Step-by-Step Protocol
-
Titrant Standardization: Accurately weigh KHP, dissolve in CO₂-free water, and titrate with the prepared ~0.1 M HCl solution to determine its exact concentration. This is a critical step for accuracy.
-
pH Meter Calibration: Calibrate the pH meter using the pH 4.00, 7.00, and 10.00 standard buffers immediately before use.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the title compound.
-
Dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If necessary, a small percentage of methanol can be used as a co-solvent, but the effect on the apparent pKa must be noted.[15]
-
-
Titration Execution:
-
Place the beaker on the stir plate and immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the sides or bottom.
-
Begin gentle stirring.
-
Record the initial pH.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Vₑ) from the point of maximum slope on the curve (or by using the first derivative plot, ΔpH/ΔV).
-
The pKa is the pH value on the curve that corresponds to the half-equivalence point volume (Vₑ / 2).
-
-
System Validation: Repeat the entire procedure using piperazine as the sample. The experimentally determined pKa values should closely match the established literature values (pKa1 ≈ 9.7, pKa2 ≈ 5.3), validating the methodology, reagents, and instrumentation.[12]
Experimental Workflow Diagram
Caption: Workflow for the potentiometric determination of pKa.
Conclusion
tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate is a quintessential example of a modern synthetic building block where each functional group serves a distinct and strategic purpose. Its fundamental basicity is governed by the single, unprotected secondary amine at the N4 position, a feature engineered by the presence of the N1-Boc group. This defined basicity, characterized by a pKa in the range of 8.0-8.5, is a critical parameter that dictates the compound's utility and behavior in subsequent synthetic transformations and, more importantly, in the biological performance of the final active pharmaceutical ingredients derived from it. The robust experimental protocol provided herein allows researchers to empirically verify this crucial property, ensuring a solid foundation for any drug discovery program that utilizes this versatile intermediate.
References
- Vertex AI Search. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Retrieved January 7, 2026.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Retrieved January 7, 2026.
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
El-Gendy, A. H. (1983). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 72(8), 943-946. [Link]
- MySkinRecipes. (n.d.). tert-Butyl (R)-3-(4-fluorophenyl)
-
Bhardwaj, V., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 435–440. [Link]
-
Samshuddin, S., et al. (2012). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2682. [Link]
- ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 7, 2026.
- LifeChem Pharma. (n.d.). 1-boc Piperazine. Retrieved January 7, 2026.
- Semantic Scholar. (n.d.). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 7, 2026.
- Al-Bayati, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemicalBook. (2025). 1-BOC-Piperazine. Retrieved January 7, 2026.
- Matrix Scientific. (n.d.). 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 7, 2026.
- ChemBK. (2024). 1-boc-piperazine. Retrieved January 7, 2026.
- Guidechem. (n.d.). N-BOC-Piperazine 57260-71-6 wiki. Retrieved January 7, 2026.
- ChemScene. (n.d.). tert-Butyl 3-(4-chlorophenyl)
- IUCr. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- PubChem. (n.d.). Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)
- LookChem. (n.d.). 1-Boc-piperazine. Retrieved January 7, 2026.
- Santa Cruz Biotechnology. (n.d.). N-Boc-piperazine. Retrieved January 7, 2026.
- PubChem. (n.d.).
- PubChem. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)
- UNODC. (n.d.).
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-chlorophenyl)
-
Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. [Link]
- PubChem. (n.d.). tert-Butyl 3-(4-methoxyphenyl)
- Combi-Blocks. (n.d.). tert-Butyl 4-(4-amino-3-fluorophenyl)
- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- Pharmaffiliates. (n.d.). tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)
- MedChemExpress. (2025). tert-Butyl (R)-3-(4-chlorophenyl)
- ChemicalBook. (n.d.). 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved January 7, 2026.
- IUCrData. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Amadis Chemical. (n.d.). 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 7, 2026.
Sources
- 1. 886767-25-5 Cas No. | 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]
- 2. tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate [myskinrecipes.com]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. innospk.com [innospk.com]
- 6. 1-Boc-piperazine|lookchem [lookchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uregina.ca [uregina.ca]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
